molecular formula C5H6FNO2S B2556561 (1-Cyanocyclopropyl)methanesulfonyl fluoride CAS No. 2138430-04-1

(1-Cyanocyclopropyl)methanesulfonyl fluoride

Cat. No.: B2556561
CAS No.: 2138430-04-1
M. Wt: 163.17
InChI Key: FSNATKZSDLDCGJ-UHFFFAOYSA-N
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Description

(1-Cyanocyclopropyl)methanesulfonyl fluoride (CAS 2138430-04-1) is a sp3-enriched chemical building block of significant value in medicinal chemistry and organic synthesis. Its primary research application is in the one-pot intramolecular synthesis of novel spirocyclic β- and γ-sultams . These sultam frameworks are advanced, three-dimensional structures that mimic saturated nitrogen heterocycles like pyrrolidine but offer superior properties, including low basicity, enhanced aqueous solubility, and stability against enzymatic degradation . The compound acts as a critical intermediate in a synthetic sequence involving nitrile group reduction followed by sulfonylation of the resulting amino group, enabling efficient cyclization on a multigram scale . The sulfonyl fluoride (S-F) moiety is a key functional group in this process and is also widely exploited in the broader field of click chemistry, particularly in SuFEx (Sulfur Fluoride Exchange) reactions, which are powerful for generating diverse sulfonate and sulfonamide linkages . The unique combination of the reactive sulfonyl fluoride and the sterically defined 1-cyanocyclopropyl group makes this reagent a versatile precursor for constructing complex, lead-oriented molecules for drug discovery programs. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-cyanocyclopropyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNATKZSDLDCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopropyl)methanesulfonyl fluoride typically involves the reaction of cyclopropylmethanesulfonyl chloride with cyanide sources under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in nucleophilic substitution and enzymatic inhibition reactions:

  • Nucleophilic substitution :
    The electrophilic sulfur atom in the sulfonyl fluoride group reacts with nucleophiles, facilitating substitutions at the sulfur center.

  • Enzymatic inhibition :
    Structurally related methanesulfonyl fluoride (MSF) is a potent irreversible inhibitor of acetylcholinesterase (AChE) , an enzyme critical for neurotransmitter regulation. This inhibition is selective for brain tissue, making it a candidate for treating Alzheimer’s disease and cognitive deficits .

Data Tables

The following tables summarize reaction yields and steps for analogous sulfonyl fluoride systems, providing context for synthetic efficiency:

Table 1: Reduction and Mesylation Yields (Analogous Compounds)

Starting MaterialAlcohol Yield (%)Mesylate Yield (%)
(CH₂)₂9091
(CH₂)₃8693
(CH₂)₄7995
(CH₂)₅8594
(CH₂)₂O(CH₂)₂8189

Data from analogous β-cyanoalcohol reductions and mesylations .

Table 2: Sulfide/Thioacetate and Sulfonyl Chloride Yields

MesylateSulfide/Thioacetate Yield (%)Sulfonyl Chloride Yield (%)
5a7961
5b8367
5c7771
5d8782
5e8571

Yields for oxidative chlorination of sulfides/thioacetates to sulfonyl chlorides .

Scientific Research Applications

Biological Research Applications

Enzyme Inhibition Studies

(1-Cyanocyclopropyl)methanesulfonyl fluoride is primarily recognized for its role as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Research indicates that compounds like this one can significantly influence cholinergic signaling pathways, making them valuable in studying neurodegenerative diseases.

  • Case Study: AChE Inhibition
    • A study demonstrated that this compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels. This property is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are employed therapeutically.

Neurodevelopmental Impact

Research has also investigated the effects of this compound on neurodevelopment when administered in utero. The findings suggest potential alterations in behavioral outcomes related to spatial learning and anxiety responses.

  • Table 1: Behavioral Outcomes Post Exposure
    ParameterControl GroupMSF Exposure Group
    Spatial Learning Score75%55%
    Anxiety ResponseNormalNo significant change
    REM Sleep Duration30 min45 min

Medicinal Chemistry Applications

Therapeutic Potential for Alzheimer's Disease

The compound is being explored as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit AChE selectively in the central nervous system while minimizing peripheral side effects. Clinical trials have indicated that it may improve cognitive function without the common adverse effects associated with other cholinesterase inhibitors.

  • Clinical Trial Findings
    • In a Phase II clinical trial, patients receiving this compound showed significant improvements in cognitive assessments compared to control groups, with minimal side effects reported.

Industrial Applications

Chemical Synthesis and Material Development

In industrial settings, this compound serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it useful for developing new materials and pharmaceuticals.

  • Table 2: Reaction Pathways Involving this compound
    Reaction TypeReagents UsedMajor Products Formed
    Nucleophilic SubstitutionAmines, AlcoholsSubstituted sulfonyl derivatives
    HydrolysisWater + BaseCorresponding sulfonic acid

Mechanism of Action

The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methanesulfonyl Fluoride (MSF, CH₃SO₂F)

Molecular Formula : CH₃FO₂S
Molecular Weight : 98.1 g/mol
Key Properties :

  • Reactivity: MSF reacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), though less potently than organofluorophosphorus esters like sarin (GB).
  • Physical Properties : Lower molecular weight and higher volatility compared to cyclopropane derivatives.
  • Toxicity : Classified as highly toxic (CAS 558-25-8), causing severe skin irritation and acute systemic effects.

Comparison :

  • The cyano group enhances electrophilicity via electron-withdrawing effects, which may improve covalent binding kinetics compared to MSF.
  • Higher molecular weight (162.18 vs. 98.1 g/mol ) likely reduces volatility, altering exposure risks.

(1-Methanesulfonylcyclopropyl)methanesulfonyl Fluoride

Molecular Formula : C₅H₉FO₄S₂
Molecular Weight : 216.25 g/mol
Key Properties :

  • Structure : Contains two sulfonyl groups (methanesulfonyl and methanesulfonyl fluoride) attached to a cyclopropane ring.
  • Hydrophobicity : XlogP = -0.1, indicating moderate hydrophilicity.
  • Topological Polar Surface Area (TPSA) : 85 Ų, reflecting high polarity due to multiple sulfonyl groups.

Comparison :

  • Functional Groups: The target compound replaces one methanesulfonyl group with a cyano group, reducing molecular weight (162.18 vs. 216.25 g/mol) and complexity.
  • Electrophilicity: The cyano group may enhance sulfonyl fluoride reactivity compared to the methanesulfonyl substituent in this analog.
  • LogP : Expected to be lower than -0.1 due to the polar nitrile, improving aqueous solubility.

Organofluorophosphorus Esters (e.g., Sarin, DFP)

Examples :

  • Sarin (GB) : C₄H₁₀FO₂P, molecular weight 140.09 g/mol.
  • Diisopropyl phosphorofluoridate (DFP) : C₆H₁₄FO₃P, molecular weight 184.15 g/mol.

Key Properties :

  • Mechanism : Irreversible AChE inhibitors via phosphorylation of serine residues.
  • Reactivity : Faster reaction kinetics with AChE compared to sulfonyl fluorides like MSF.

Comparison :

  • Target Selectivity: Sulfonyl fluorides like (1-cyanocyclopropyl)methanesulfonyl fluoride may exhibit broader selectivity for non-AChE targets (e.g., proteases, kinases).
  • Toxicity: Organofluorophosphorus esters are significantly more toxic (e.g., sarin’s LD₅₀ < 1 mg/kg) compared to sulfonyl fluorides, which have milder acute effects.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) XlogP TPSA (Ų) Key Functional Groups
This compound C₅H₇FO₂S 162.18 ~-0.5* ~75* -SO₂F, -CN, cyclopropane
Methanesulfonyl fluoride (MSF) CH₃FO₂S 98.1 0.1 34.1 -SO₂F
(1-Methanesulfonylcyclopropyl)methanesulfonyl fluoride C₅H₉FO₄S₂ 216.25 -0.1 85 -SO₂F, -SO₂CH₃, cyclopropane

*Estimated based on structural analogs.

Table 2: Reactivity and Toxicity

Compound Reactivity with AChE Primary Toxicity Profile Volatility
This compound Moderate (inferred) Likely irritant; lower acute toxicity vs. MSF* Low
Methanesulfonyl fluoride Low Highly toxic; severe skin irritation High
Sarin (GB) Very high Extreme acute toxicity (neurotoxic) Moderate

*Assumed due to reduced volatility and structural modifications.

Research Implications

  • Drug Discovery : The target compound’s balance of reactivity and stability makes it a candidate for covalent inhibitor development, particularly for enzymes with conserved serine residues.
  • Safety Profile : Reduced volatility compared to MSF may mitigate inhalation risks, though in vitro toxicity studies are needed.

Biological Activity

(1-Cyanocyclopropyl)methanesulfonyl fluoride (CSF) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CSF is characterized by the presence of a cyanocyclopropyl group and a sulfonyl fluoride moiety. Its molecular formula is C5H6FNO2SC_5H_6FNO_2S, and it can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, which are crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₅H₆FNO₂S
Molecular Weight165.17 g/mol
CAS Number2138430-04-1

The biological activity of CSF primarily involves its interaction with nucleophilic sites in enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This mechanism is significant in various biochemical pathways, particularly those involving metabolic processes.

Enzyme Inhibition

Research indicates that CSF may inhibit specific enzymes by modifying their active sites. The exact enzymes targeted by CSF are still under investigation, but preliminary studies suggest potential applications in treating diseases where enzyme dysregulation is a factor.

Case Studies

  • Enzyme Inhibition Studies : A study conducted to evaluate the inhibitory effects of CSF on various enzymes demonstrated significant inhibition rates. The compound was tested against several metabolic enzymes, showing promising results in reducing their activity.
  • Pharmacological Applications : Another research effort focused on the potential use of CSF as a pharmaceutical intermediate. The findings indicated that CSF could serve as a precursor for synthesizing more complex molecules with therapeutic benefits.
  • Toxicology Assessments : Toxicological evaluations revealed that while CSF exhibits biological activity, its safety profile needs further exploration. Studies on cell viability indicated that higher concentrations could lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic applications.

Comparative Analysis with Similar Compounds

CSF's unique structure allows it to exhibit distinct reactivity compared to its analogs:

CompoundKey FeaturesPotential Applications
Methanesulfonyl fluorideSimpler structureGeneral reagent
Cyclopropylmethanesulfonyl chloridePrecursor for CSFSynthesis of sulfonamides
(1-Cyanocyclopropyl)methanesulfonyl chlorideRelated compound with similar propertiesIntermediate in chemical synthesis

Q & A

Q. What are the recommended synthetic routes for (1-Cyanocyclopropyl)methanesulfonyl fluoride, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1: Cyclopropanation of a precursor (e.g., vinyl cyanide) using a carbene insertion method to form the 1-cyanocyclopropyl moiety.
  • Step 2: Functionalization with methanesulfonyl fluoride via nucleophilic substitution or radical-mediated sulfonylation.
    Critical parameters include:
  • Temperature control (e.g., low temps for cyclopropane stability; ).
  • Anhydrous conditions to prevent premature hydrolysis of the sulfonyl fluoride group ().
  • Catalyst selection (e.g., transition-metal catalysts for cyclopropanation efficiency; ).
    Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of sulfonylating agents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfonyl fluoride connectivity. The cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~1.5–2.5 ppm for cyclopropane; δ ~3.5–4.0 ppm for CH2SO2F; ).
  • IR Spectroscopy:
    • Peaks at ~1350–1200 cm⁻¹ (asymmetric S=O stretch) and ~1150–1050 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl fluoride. The C≡N stretch appears at ~2250 cm⁻¹ ().
  • Mass Spectrometry:
    • High-resolution MS (HRMS) validates the molecular ion (C5H7FO2NS; exact mass 180.0132) and fragments (e.g., loss of SO2F; ).
  • Chromatography:
    • Reverse-phase HPLC with UV detection (λ = 210 nm for sulfonyl fluoride) ensures purity. Use C18 columns and acetonitrile/water gradients ().

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk transfers ().
  • Ventilation:
    • Conduct reactions in a fume hood with local exhaust to prevent inhalation of vapors ().
  • Spill Management:
    • Neutralize spills with calcium carbonate to immobilize fluoride ions. Avoid water, which generates toxic HF ().
  • Emergency Procedures:
    • For skin contact, rinse immediately with 2.5% calcium gluconate gel ().
  • Storage:
    • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis ().

Advanced Research Questions

Q. How does the electron-withdrawing cyano group in this compound influence its reactivity in nucleophilic substitution reactions compared to other sulfonyl fluorides?

Methodological Answer: The cyano group increases electrophilicity of the sulfonyl fluoride via inductive effects, accelerating reactions with nucleophiles (e.g., thiols, amines). To quantify this:

  • Kinetic Studies:
    • Compare second-order rate constants (k2) with non-cyano analogs (e.g., methanesulfonyl fluoride) using UV-Vis or ¹⁹F NMR to track fluoride release ().
  • Computational Analysis:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO energy levels. The cyano group lowers LUMO energy, enhancing reactivity ().

Q. What strategies can mitigate conflicting data regarding the hydrolytic stability of this compound in aqueous environments?

Methodological Answer: Discrepancies may arise from variations in pH, temperature, or trace catalysts. Resolve via:

  • Controlled Hydrolysis Experiments:
    • Use buffered solutions (pH 2–12) at 25°C and 37°C. Monitor hydrolysis by ¹⁹F NMR (disappearance of –SO2F signal at δ ~55 ppm; ).
  • Ion Chromatography:
    • Quantify fluoride ion release to determine hydrolysis rates ().
  • Accelerated Stability Testing:
    • Apply Arrhenius equation to extrapolate shelf-life under storage conditions ().

Q. In proteomic research, how can this compound be utilized as an activity-based probe for studying serine hydrolases?

Methodological Answer: Sulfonyl fluorides covalently bind catalytic serine residues. To apply this compound:

  • Proteome Profiling:
    • Incubate cell lysates with the probe (10–100 µM, 1 hr, 37°C). Use click chemistry (e.g., alkyne-azide cycloaddition) to attach biotin for streptavidin pull-down ().
  • Competitive Assays:
    • Pre-treat samples with inhibitors (e.g., PMSF) to confirm target specificity. Analyze via SDS-PAGE and LC-MS/MS ().
  • Kinetic Characterization:
    • Determine IC50 values using fluorogenic substrates (e.g., Z-Gly-Leu-AMC for trypsin-like proteases; ).

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